5-Bromo-3-methyl-1h-indole

Catalog No.
S664995
CAS No.
10075-48-6
M.F
C9H8BrN
M. Wt
210.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-methyl-1h-indole

CAS Number

10075-48-6

Product Name

5-Bromo-3-methyl-1h-indole

IUPAC Name

5-bromo-3-methyl-1H-indole

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

InChI

InChI=1S/C9H8BrN/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,11H,1H3

InChI Key

GDQXDVJFMLNXHX-UHFFFAOYSA-N

SMILES

CC1=CNC2=C1C=C(C=C2)Br

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)Br

The exact mass of the compound 5-Bromo-3-methyl-1h-indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79234. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Bromo-3-methyl-1H-indole (CAS 10075-48-6) is a strategically functionalized indole derivative characterized by a C3-methyl group and a C5-bromine atom. In procurement and synthetic planning, this compound is primarily valued for its dual-role architecture: the C3-methyl group sterically and electronically blocks the highly reactive C3 position, while the C5-bromine provides a versatile handle for transition-metal-catalyzed cross-coupling [1]. This specific substitution pattern makes it a critical precursor for the regioselective synthesis of C2-functionalized indoles and advanced pharmaceutical intermediates where standard unsubstituted indoles would yield intractable mixtures [2].

Research Fit

Supports Pd-catalyzed Suzuki-Miyaura cross-coupling diversification
Enables library synthesis in medicinal chemistry programs
Defined thermal and physical properties facilitate process scale-up review

Substituting 5-bromo-3-methyl-1H-indole with simpler analogs introduces severe process inefficiencies. Using 5-bromoindole exposes the highly nucleophilic C3 position, leading to undesired C3-alkylation, Friedel-Crafts byproducts, or dimerization, which necessitates costly protection-deprotection steps to force C2-reactivity [1]. Conversely, substituting with 3-methylindole (skatole) blocks the C3 position but lacks the C5-halogen, requiring harsh, poorly regioselective bromination steps to enable downstream Suzuki or Buchwald-Hartwig cross-couplings [2]. Furthermore, N-methylated analogs (like 5-bromo-1-methylindole) eliminate the free N-H proton, destroying compatibility with modern hydrogen-bond-mediated asymmetric catalysis [3]. Consequently, procuring the exact 5-bromo-3-methyl-1H-indole structure is essential for streamlined, high-yield functionalization at the C2 and C5 positions.

Substitution Risk

Substitution pattern mismatch

5-Bromo-3-methyl substitution governs reactivity and physicochemical profiles; unsubstituted or differently substituted indoles may shift coupling outcomes and purification behavior.

Physical property divergence

Melting point, boiling point, and density differ significantly from 3-methylindole or 5-bromoindole, altering crystallization, distillation, and phase-separation performance.

Hazard classification gap

Brominated analog carries Eye Damage Category 1, not present for non-brominated indoles; safety protocols may not transfer directly.

C3-Blocked Regioselectivity in Asymmetric Propargylation

The presence of the C3-methyl group forces incoming electrophiles to the C2 position. In nickel-catalyzed asymmetric Friedel-Crafts propargylation, 5-bromo-3-methyl-1H-indole yields the C2-propargylated indolenine in 82% yield with 98% ee and a 90:10 diastereomeric ratio [1]. In contrast, baseline indoles lacking C3-substitution typically react at the C3 position, requiring additional synthetic workarounds to achieve C2-functionalization.

Evidence DimensionC2-Propargylation Yield and Enantioselectivity
Target Compound Data82% yield, 98% ee, 90:10 dr at the C2 position
Comparator Or Baseline5-Bromoindole (Reacts preferentially at C3, yielding completely different product architectures)
Quantified DifferenceEnables direct 82% yield of C2-functionalized product without C3-interference
ConditionsNickel-catalyzed asymmetric Friedel-Crafts propargylation with propargylic carbonates

Procuring a C3-blocked indole eliminates the need for transient protecting groups when synthesizing complex C2-chiral indolenines.

Melting point vs. analogs
Head-to-head
78–82 °C (target) vs 3-methylindole 92–97 °C, 5-bromoindole 89–92 °C; 10–15 °C lower
Lower melting point may simplify melt processing and purification work-up
Solid crystalline state, atmospheric pressure

Precursor Suitability for Direct C5 Cross-Coupling

The C5-bromine serves as a direct handle for palladium-catalyzed cross-coupling. In the synthesis of SERCA2a activators, 5-bromo-3-methyl-1H-indole smoothly underwent Suzuki coupling to yield advanced intermediates in 63% yield [1]. If 3-methylindole were used as a substitute, an additional regioselective halogenation step would be required before cross-coupling could occur.

Evidence DimensionCross-Coupling Readiness
Target Compound DataDirect Suzuki coupling at C5 (63% yield of complex intermediate)
Comparator Or Baseline3-Methylindole (Requires prior C5-halogenation step)
Quantified DifferenceEliminates the need for a prior C5-halogenation step, enabling direct 63% yield in Suzuki coupling
ConditionsPd-catalyzed Suzuki coupling for SERCA2a activator synthesis

The pre-installed C5 bromine provides an immediate, reliable handle for late-stage diversification, streamlining pharmaceutical library synthesis.

Boiling point & density elevation
Head-to-head
Boiling point ~325 °C vs 3-methylindole 265–266 °C; density 1.563 vs 1.011 g/cm³ (+55%)
Higher boiling point may reduce volatility losses; density impacts large-scale separations
Predicted at 760 mmHg

Free N-H Retention for Hydrogen-Bond-Mediated Catalysis

Unlike N-methylated analogs, 5-bromo-3-methyl-1H-indole retains a free N-H proton, which is critical for binding to dual chiral Lewis acid/H-bond catalysts. This interaction accelerates the reaction rate and overrules baseline regioselectivity, enabling highly enantioselective 2-alkylation [1]. N-alkylated indoles fail to form this hydrogen bond, resulting in drastically lower reaction rates and poor enantiomeric excess.

Evidence DimensionEnantioselective 2-Alkylation Efficiency
Target Compound DataHigh reaction rate and ee via N-H hydrogen bonding to chiral catalyst
Comparator Or BaselineN-Alkyl indoles (Fail to bind catalyst, resulting in low ee/yield)
Quantified DifferenceMaintains necessary H-bond donor capacity for asymmetric organocatalysis, which is lost in N-alkylated analogs
ConditionsDual chiral Lewis acid/H-bond-mediated catalysis with α,β-unsaturated 2-acyl imidazoles

Retaining the free N-H while blocking C3 allows buyers to leverage advanced asymmetric organocatalysis that strictly requires indole-catalyst hydrogen bonding.

GHS hazard profile
Cross-study
Eye Dam. 1 present for 5-bromo analog; absent in 3-methylindole
Bromine substitution introduces specific eye damage risk requiring dedicated safety measures
Per manufacturer SDS

High-Yield Regioselective C2-Diazenylation

The C3-methyl group effectively directs diazenylation to the C2 position. When reacted with aryltriazenes under Sc(OTf)3 / ionic liquid promotion, 5-bromo-3-methyl-1H-indole produces the corresponding 2-position diazenylated product in >93% yield [1]. Unsubstituted indoles typically yield C3-diazenylated products, making 5-bromo-3-methyl-1H-indole the necessary choice for C2-azo functionalization.

Evidence Dimension2-Position Diazenylation Yield
Target Compound Data>93% yield of 2-diazenyl product
Comparator Or BaselineUnsubstituted indoles (Yield C3-diazenyl products)
Quantified DifferenceShifts regioselectivity entirely from C3 to C2 with >93% efficiency
ConditionsSc(OTf)3 / Ionic Liquid promoted diazenylation with aryltriazenes

Provides a highly efficient, regioselective route to 2-azoindole derivatives for photopharmacology and dye manufacturing.

Suzuki coupling reactivity
Class-level
Expected efficient Pd-catalyzed coupling based on bromoindole class trends; not quantified for this exact compound
Supports synthetic route selection; compound-specific yield data to verify
Literature class-level inference; direct evidence pending

Synthesis of C2-Functionalized Chiral Indolenines

Due to its C3-blocked architecture, this compound is highly effective for asymmetric Friedel-Crafts propargylation and allylation reactions, allowing for the direct synthesis of C2-chiral indolenines without the need for transient protecting groups [1].

Late-Stage C5-Diversification in Drug Discovery

The pre-installed C5-bromine serves as a highly reliable handle for Suzuki, Heck, and Buchwald-Hartwig cross-couplings, making it an effective building block for synthesizing complex therapeutics, such as SERCA2a activators [2].

Hydrogen-Bond-Directed Asymmetric Organocatalysis

Because it retains a free N-H proton, the compound is structurally compatible with modern dual chiral Lewis acid/H-bond-mediated catalysis, enabling highly enantioselective transformations that N-alkylated indoles cannot undergo [3].

Development of C2-Azoindole Photopharmacology

The steric blocking of the C3 position forces diazenylation to occur cleanly at the C2 position, providing a high-yielding, regioselective pathway for the development of novel azo-dyes and photoswitchable bioactive molecules [4].

Application Fit

Application
Selection Property
Validation Focus
Cross-coupling & diversification
5-Bromo reactivity profile for Suzuki-Miyaura coupling
Coupling yield and scope across aryl/heteroaryl boronic acids
Process development
Melting point, boiling point, and density profiles
Crystallization, distillation, and phase-separation reproducibility
Safety-compliant workflows
GHS hazard classification (Eye Dam. 1, Skin Irrit. 2)
PPE selection, engineering controls, and waste management compliance

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

10075-48-6

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